Cas no 99847-81-1 (2-Chloro-N-(2,6-dichloro-4-methoxyphenyl)acetamide)

2-Chloro-N-(2,6-dichloro-4-methoxyphenyl)acetamide is a chloro-substituted acetamide derivative with applications in organic synthesis and agrochemical research. Its structure features a 2,6-dichloro-4-methoxyphenyl group linked to a chloroacetyl moiety, imparting reactivity suitable for further functionalization. The compound exhibits stability under standard conditions and serves as a key intermediate in the development of herbicides and other bioactive molecules. Its distinct substitution pattern enhances selectivity in cross-coupling and nucleophilic substitution reactions. The methoxy group contributes to solubility in common organic solvents, facilitating purification and handling. This compound is valued for its versatility in constructing complex heterocyclic frameworks and its potential in crop protection chemistry.
2-Chloro-N-(2,6-dichloro-4-methoxyphenyl)acetamide structure
99847-81-1 structure
Product name:2-Chloro-N-(2,6-dichloro-4-methoxyphenyl)acetamide
CAS No:99847-81-1
MF:C9H8Cl3NO2
MW:268.524319648743
CID:1092277
PubChem ID:72942126

2-Chloro-N-(2,6-dichloro-4-methoxyphenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • 2-Chloro-N-(2,6-dichloro-4-methoxyphenyl)acetamide
    • 99847-81-1
    • Inchi: InChI=1S/C9H8Cl3NO2/c1-15-5-2-6(11)9(7(12)3-5)13-8(14)4-10/h2-3H,4H2,1H3,(H,13,14)
    • InChI Key: AWNFHSLRTSRAPU-UHFFFAOYSA-N
    • SMILES: COC1=CC(Cl)=C(NC(CCl)=O)C(Cl)=C1

Computed Properties

  • Exact Mass: 266.962062g/mol
  • Monoisotopic Mass: 266.962062g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 215
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 38.3Ų

2-Chloro-N-(2,6-dichloro-4-methoxyphenyl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1751055-1g
2-Chloro-n-(2,6-dichloro-4-methoxyphenyl)acetamide
99847-81-1 98%
1g
¥2345.00 2024-04-23
Alichem
A019121062-1g
2-Chloro-N-(2,6-dichloro-4-methoxyphenyl)acetamide
99847-81-1 95%
1g
$360.80 2023-08-31

Additional information on 2-Chloro-N-(2,6-dichloro-4-methoxyphenyl)acetamide

Comprehensive Overview of 2-Chloro-N-(2,6-dichloro-4-methoxyphenyl)acetamide (CAS No. 99847-81-1)

2-Chloro-N-(2,6-dichloro-4-methoxyphenyl)acetamide is a specialized chemical compound with significant applications in agrochemical and pharmaceutical research. Its unique molecular structure, characterized by a chloro-substituted acetamide group and a methoxyphenyl ring, makes it a subject of interest for scientists exploring novel herbicide formulations and intermediate synthesis. The compound's CAS No. 99847-81-1 serves as a universal identifier, ensuring precise referencing in global databases and regulatory documentation.

Recent trends in sustainable agriculture have spurred renewed interest in compounds like 2-Chloro-N-(2,6-dichloro-4-methoxyphenyl)acetamide. Researchers are investigating its potential as a selective herbicide with reduced environmental persistence compared to traditional options. Studies published in journals such as Pest Management Science highlight its mechanism of action, which involves disruption of plant cell division—a feature that aligns with modern demands for target-specific agrochemicals.

From a synthetic chemistry perspective, this compound exemplifies the growing importance of halogenated acetamides in medicinal chemistry. Its structural motifs appear in several drug discovery pipelines, particularly in the development of enzyme inhibitors. The presence of both chloro and methoxy functional groups offers multiple sites for structure-activity relationship (SAR) studies, a frequent topic in computational chemistry forums and AI-driven molecular modeling platforms.

Analytical methodologies for 2-Chloro-N-(2,6-dichloro-4-methoxyphenyl)acetamide have evolved with advancements in HPLC-MS techniques. Laboratories now employ ultra-high-performance liquid chromatography (UHPLC) coupled with quadrupole time-of-flight mass spectrometry for precise quantification—a response to the increasing demand for trace-level detection in environmental samples. These methods address common user queries regarding compound stability and degradation products in various matrices.

The compound's physicochemical properties, including its logP value of 3.2 and melting point range of 89-92°C, make it suitable for formulation studies. These characteristics frequently appear in QSAR modeling discussions and green chemistry optimization projects. Notably, its moderate water solubility (28 mg/L at 20°C) positions it as a candidate for controlled-release formulations—a hot topic in precision agriculture forums.

Regulatory aspects of 99847-81-1 reflect contemporary concerns about chemical safety. While not classified as hazardous under current GHS criteria, proper laboratory handling protocols remain essential. Safety Data Sheets emphasize the use of personal protective equipment (PPE), particularly when handling powdered forms—a precaution that aligns with best practices in occupational health guidelines.

Emerging research explores the compound's potential in synergistic formulations with biopesticides. This approach responds to the agricultural sector's demand for resistance management strategies against herbicide-tolerant weeds. Patent analyses reveal increasing innovation around 99847-81-1-based compositions, particularly in combination with natural adjuvants to enhance efficacy.

From an environmental standpoint, 2-Chloro-N-(2,6-dichloro-4-methoxyphenyl)acetamide undergoes photodegradation with a half-life of 4-7 days in aqueous solutions under sunlight—a property frequently queried in environmental fate studies. Recent publications suggest its degradation follows first-order kinetics, producing non-persistent metabolites that minimize ecological impact concerns.

The compound's crystalline structure has attracted attention in materials science applications. X-ray diffraction studies reveal interesting packing motifs that inform the design of molecular crystals with tailored properties. These findings contribute to ongoing discussions about crystal engineering in specialized online research communities.

Supply chain dynamics for CAS 99847-81-1 reflect broader trends in fine chemical distribution. With major producers located in Asia and Europe, quality control certifications like ISO 9001 and GMP compliance dominate purchaser considerations. Market analyses indicate steady demand from contract research organizations and generic agrochemical developers.

Future research directions may explore the compound's utility in smart delivery systems utilizing nanotechnology. Preliminary studies suggest its compatibility with polymeric nanoparticles could enable site-specific herbicidal action—an innovation that would address current challenges in drift reduction and application efficiency.

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